molecular formula C16H26ClNO B1397478 2-(4-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride CAS No. 1219949-27-5

2-(4-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride

Cat. No. B1397478
CAS RN: 1219949-27-5
M. Wt: 283.83 g/mol
InChI Key: FQNRPVNEWNAIOR-UHFFFAOYSA-N
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Description

2-(4-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride, commonly referred to as PEPE-HCl, is an organic compound with a wide range of applications in the scientific and medical fields. It is a synthetic compound that is derived from the combination of two organic compounds, piperidine and ethyl 2,3,5-trimethylphenyl ether. This compound has been used for a variety of purposes, including its use as a reagent in organic synthesis, a pharmaceutical intermediate, and an analytical tool in scientific research.

Scientific Research Applications

  • Inhibition of Blood Platelet Aggregation :

    • (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, a compound related to your query, was found to inhibit ADP-induced aggregation of blood platelets. This compound was selected from a series synthesized by a modified Schopf reaction and evaluated in vitro on human blood platelets. It was also found to inhibit platelet aggregation ex vivo in guinea pigs, but exhibited an unfavorable therapeutic ratio in subacute toxicity evaluations in dogs and guinea pigs (Grisar et al., 1976).
  • Selective Estrogen Receptor Modulator (SERM) :

    • A study on raloxifene, a compound structurally similar to your query, found that it acts as a SERM. It displays estrogen agonist-like actions on bone tissues and serum lipids while being an estrogen antagonist in breast and uterus. Modifications to the structure, like replacing the carbonyl group with oxygen, led to a substantial increase in estrogen antagonist potency (Palkowitz et al., 1997).
  • Molecular Structure Analysis :

    • The crystal and molecular structure of a compound synthesized by one-pot three-component reaction of salicylaldehyde, diethyl malonate, and piperidine, related to your query, has been reported. The study detailed the molecular interactions such as hydrogen bonding and C-H…π interactions (Khan et al., 2013).
  • Platelet Antiaggregating, Antiarrhythmic, and Local Anesthetic Activities :

    • Synthesis of compounds involving 1,3,3-trimethyl-5-endo-(1-piperidinyl)-2-oxabicyclo[2.2.2]octan-6-hydroxyimine showed appreciable antiarrhythmic and local anesthetic activity, as well as platelet antiaggregating activity in mice comparable to acetylsalicylic acid (Schenone et al., 1990).
  • Anticancer Potential :

    • A study explored the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. Some synthesized compounds showed strong anticancer properties relative to doxorubicin, a reference drug (Rehman et al., 2018).
  • Antimicrobial Properties :

    • The antibacterial and antioxidant properties of aminopropanol hydrochlorides, synthesized from α-phenyl-β-piperidino-4-substituted propiophenones, were studied. Some of these compounds exhibited moderate antibacterial and high antioxidant activities (Gasparyan et al., 2011).

properties

IUPAC Name

4-[2-(2,3,5-trimethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-12-10-13(2)14(3)16(11-12)18-9-6-15-4-7-17-8-5-15;/h10-11,15,17H,4-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNRPVNEWNAIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCCC2CCNCC2)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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